2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
CAS No.: 1220017-33-3
Cat. No.: VC2691272
Molecular Formula: C9H22Cl2N2O
Molecular Weight: 245.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220017-33-3 |
|---|---|
| Molecular Formula | C9H22Cl2N2O |
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | 2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H |
| Standard InChI Key | RRVKXYGDOWGVRC-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1CCCNC1.Cl.Cl |
| Canonical SMILES | CCN(CCO)C1CCCNC1.Cl.Cl |
Introduction
Chemical Identity and Properties
Basic Chemical Information
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1220017-33-3 |
| Molecular Formula | C₉H₂₂Cl₂N₂O |
| Molecular Weight | 245.19 g/mol |
| IUPAC Name | 2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H |
| Standard InChIKey | RRVKXYGDOWGVRC-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1CCCNC1.Cl.Cl |
The compound consists of a piperidine ring structure with an amino group at position 3, which is substituted with both an ethyl group and a 2-hydroxyethyl (ethanol) moiety. The dihydrochloride salt formation occurs at the basic nitrogen atoms of the molecule.
Structural Characteristics
The structural features of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride include:
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A six-membered piperidine ring with a nitrogen atom at position 1
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A tertiary amino group at position 3 of the piperidine ring
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An ethyl group attached to the tertiary nitrogen
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A 2-hydroxyethyl moiety also attached to the tertiary nitrogen
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Two hydrochloride counter-ions forming the dihydrochloride salt
This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity. The presence of the hydroxyl group in the ethanol moiety provides opportunities for hydrogen bonding, while the tertiary amine offers a site for potential interactions with biological targets.
Synthesis Methods
Relevant Synthetic Insights from Similar Compounds
The synthesis of 3-aminopiperidine derivatives, which could serve as precursors for our target compound, has been documented. For instance, the production of (R)-3-aminopiperidine dihydrochloride, a potential starting material, involves several key steps:
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Addition of lithium aluminum hydride in tetrahydrofuran to (R)-3-aminopiperidin-2-one hydrochloride
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Heating the reaction mixture at temperatures between 58°C and 60°C
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Treatment with concentrated hydrochloric acid to form the dihydrochloride salt
This synthetic approach could potentially be modified to include additional alkylation steps for introducing the ethyl and 2-hydroxyethyl groups necessary for producing 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, each with unique characteristics and potential applications. Comparing these related compounds provides valuable context for understanding the specific properties and potential applications of our target molecule.
The position of the amino group on the piperidine ring (3 vs. 4), as well as additional substituents on the nitrogen atom of the piperidine ring, can significantly influence the chemical and biological properties of these compounds .
Significance of Structural Variations
The positional isomerism (3- vs 4-substitution pattern on the piperidine ring) and additional substituents can have profound effects on:
These structural differences may account for varying activities observed among similar compounds, with each analog potentially demonstrating unique pharmacological profiles and applications.
Research Findings and Future Directions
Current Research Status
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Neurological Research: Piperidine derivatives have shown potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.
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Structure-Activity Relationships: Studies on similar compounds provide insights into how structural modifications affect biological activity, which can guide the design of more effective therapeutic agents .
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Synthetic Methodology: Research on efficient synthetic routes for piperidine derivatives continues to evolve, potentially enabling more cost-effective production of these compounds .
Future Research Directions
Several promising areas for future investigation include:
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Receptor Binding Studies: Detailed analysis of the compound's interactions with specific receptor types could elucidate its mechanism of action and potential therapeutic applications.
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Stereochemical Investigations: Exploration of the role of stereochemistry in biological activity, particularly if the compound contains chiral centers.
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Medicinal Chemistry Optimization: Development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
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Applications in Neurological Disorders: Further exploration of the compound's potential in addressing specific neurological conditions.
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Combination Therapy Approaches: Investigation of synergistic effects when used in combination with other therapeutic agents .
Analytical Characterization
Identification and Characterization Methods
For proper identification and characterization of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, several analytical techniques are typically employed:
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Chromatographic Methods: High-performance liquid chromatography (HPLC) is commonly used to assess purity and for separation of isomers or related compounds .
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Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, while mass spectrometry confirms molecular weight and fragmentation patterns .
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X-ray Crystallography: For determination of the three-dimensional structure, particularly important for understanding stereochemical aspects.
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Elemental Analysis: To confirm the elemental composition and purity of the compound.
Chemical Reactions and Stability
2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride can potentially undergo several types of chemical reactions:
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Nucleophilic Substitution: The hydroxyl group of the ethanol moiety can participate in various nucleophilic substitution reactions.
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Salt Formation and pH-Dependent Behavior: As a dihydrochloride salt, the compound's solubility and stability are influenced by pH conditions.
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Oxidation Reactions: The hydroxyl group can potentially undergo oxidation to form carbonyl-containing derivatives.
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Hydrogen Bonding Interactions: The hydroxyl group and amine functionalities can participate in hydrogen bonding, affecting solubility and crystal packing.
Understanding these chemical characteristics is essential for proper handling, storage, and application of the compound in research settings .
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